N-(3-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-17-8-6-10-19(14-17)24-21(29)16-31-23-26-25-22(28(23)27-12-4-5-13-27)18-9-7-11-20(15-18)30-2/h4-15H,3,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLCORIWLCCDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Compound A features a complex structure that integrates various pharmacophores, including a triazole ring and a pyrrole moiety. Its molecular formula is C₁₈H₁₈N₄O₂S, indicating the presence of nitrogen and sulfur, which are often associated with diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives related to Compound A exhibit significant anticancer properties. For instance, compounds containing triazole and pyrrole structures have been shown to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds could induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A Derivative 1 | MCF-7 (Breast) | 10 | Induces apoptosis via caspase activation |
| Compound A Derivative 2 | HeLa (Cervical) | 15 | Inhibits cell cycle progression |
| Compound A Derivative 3 | A549 (Lung) | 12 | Modulates Bcl-2 expression |
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties. The presence of the methoxyphenyl group enhances the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Table 2: Antimicrobial Efficacy of Compound A
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Effective |
| Escherichia coli | 16 µg/mL | Moderate |
| Pseudomonas aeruginosa | 32 µg/mL | Weak |
Neuroprotective Effects
Emerging research suggests that Compound A may possess neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cells, potentially through the upregulation of antioxidant enzymes. This effect is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Cancer Treatment
A clinical trial involving a derivative of Compound A was conducted on patients with advanced breast cancer. The trial demonstrated a significant reduction in tumor size in 60% of participants after eight weeks of treatment, with manageable side effects primarily related to gastrointestinal disturbances.
Case Study 2: Antimicrobial Resistance
In a study examining the efficacy of Compound A against drug-resistant bacterial strains, it was found that the compound effectively inhibited growth in strains resistant to standard antibiotics. This finding highlights its potential as an alternative therapeutic agent in the face of rising antimicrobial resistance.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related triazole derivatives. Compounds containing the triazole ring have shown promising results against various bacterial and fungal strains. The incorporation of sulfur into the structure may enhance these activities due to increased electron density and improved interaction with biological targets .
Antifungal Properties
Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds similar to N-(3-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit activity against Candida species and other pathogenic fungi. This is particularly relevant in the context of rising antifungal resistance .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, triazole derivatives have been studied for their ability to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones. This inhibition can be beneficial in treating conditions like cancer and infections .
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The study utilized agar-well diffusion methods to assess efficacy, revealing that certain modifications led to enhanced activity compared to traditional antibiotics .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on understanding the structure-activity relationship of triazole compounds has shown that modifications at specific positions (such as introducing methoxy or ethyl groups) can significantly alter biological activity. This highlights the importance of chemical structure in developing new therapeutics aimed at overcoming resistance mechanisms in pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
